molecular formula C19H26N4O10S B10777100 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane

1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane

Cat. No.: B10777100
M. Wt: 502.5 g/mol
InChI Key: YWXHXYSGHBAIBL-KKUMJFAQSA-N
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Description

1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane is an organic compound that belongs to the class of oligopeptides This compound is characterized by its unique structure, which includes a glutathionyl group and a para-nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane typically involves the conjugation of glutathione with 1,2-epoxy-3-(para-nitrophenoxy)propane. The reaction is catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathionyl group to the epoxy compound. The reaction conditions often include:

    Solvent: Aqueous buffer solutions, such as phosphate buffer.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-37°C).

    pH: The reaction is usually performed at a neutral to slightly basic pH (pH 7-8).

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using recombinant glutathione S-transferase enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, substrate concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Products where the para-nitrophenoxy group is replaced by other nucleophiles.

Scientific Research Applications

1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane has diverse applications in scientific research:

    Chemistry: Used as a model compound to study glutathione conjugation reactions and enzyme kinetics.

    Biology: Investigated for its role in cellular detoxification processes and as a substrate for glutathione S-transferase enzymes.

    Industry: Utilized in the development of biosensors and biocatalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. The molecular targets include:

    Glutathione S-transferase: Enzymes that catalyze the conjugation reaction.

    Cellular pathways: Involved in detoxification and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxy-3-(para-nitrophenoxy)propane: The precursor to 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane.

    Glutathione conjugates: Other compounds conjugated with glutathione, such as S-glutathionyl-para-nitrophenol.

Uniqueness

This compound is unique due to its specific structure, which combines a glutathionyl group with a para-nitrophenoxy moiety. This unique combination allows it to serve as a model compound for studying glutathione conjugation and its effects on cellular processes.

Properties

Molecular Formula

C19H26N4O10S

Molecular Weight

502.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14-,15-/m0/s1

InChI Key

YWXHXYSGHBAIBL-KKUMJFAQSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC[C@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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